1-(3-Chlorophenyl)-3-oxocyclobutane-1-carbonitrile
Description
1-(3-Chlorophenyl)-3-oxocyclobutane-1-carbonitrile is a cyclobutane derivative featuring a 3-chlorophenyl substituent, a ketone group at the 3-position, and a nitrile group at the 1-position. Its molecular formula is C₁₁H₈ClNO, with a molecular weight of 209.64 g/mol (calculated based on and ). The compound’s structure combines aromatic, ketone, and nitrile functionalities, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-oxocyclobutane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO/c12-9-3-1-2-8(4-9)11(7-13)5-10(14)6-11/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMFVZSLUVZYJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC1(C#N)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-3-oxocyclobutane-1-carbonitrile typically involves the reaction of 3-chlorobenzyl cyanide with cyclobutanone under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of 1-(3-Chlorophenyl)-3-oxocyclobutane-1-carbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-3-oxocyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium hydroxide (KOH) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can result in various substituted phenyl derivatives.
Scientific Research Applications
1-(3-Chlorophenyl)-3-oxocyclobutane-1-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry and drug discovery.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-oxocyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of the chlorophenyl group, the cyclobutane ring, and the nitrile group. These functional groups can participate in various chemical interactions, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between 1-(3-Chlorophenyl)-3-oxocyclobutane-1-carbonitrile and related compounds:
Key Comparisons
Functional Group Variations
- Nitrile vs. Carboxylic Acid : The nitrile group in 1-(3-Chlorophenyl)-3-oxocyclobutane-1-carbonitrile provides distinct reactivity (e.g., nucleophilic additions) compared to the carboxylic acid in 1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylic acid, which is more polar and acidic (pKa ~4-5) .
- Presence of 3-Oxo Group : The ketone in the target compound enhances polarity and enables reactions such as aldol condensations or reductions (e.g., to alcohols), unlike 1-(3-Chlorophenyl)cyclobutanecarbonitrile, which lacks this functionality .
Physicochemical Properties Molecular Weight and Polarity: The carboxylic acid derivative (224.64 g/mol) is heavier and more polar than the nitrile-containing analogs, influencing solubility in aqueous vs. organic solvents .
Biological Activity
1-(3-Chlorophenyl)-3-oxocyclobutane-1-carbonitrile is a synthetic organic compound that has garnered attention for its potential biological activities. Its unique structure, featuring a cyclobutane ring with a chlorophenyl substituent and a carbonitrile group, positions it as a candidate for various pharmacological applications. This article delves into the biological activities associated with this compound, supported by research findings, case studies, and data tables.
Synthesis Methods
The synthesis of 1-(3-Chlorophenyl)-3-oxocyclobutane-1-carbonitrile typically involves the reaction of 3-chlorobenzonitrile with cyclobutanone under specific conditions. Common synthetic routes include:
- Grignard Reaction : The use of Grignard reagents to facilitate the formation of the carbon-carbon bond between the chlorobenzonitrile and cyclobutanone.
- Cyclization Reactions : These reactions allow the formation of the cyclobutane ring while incorporating the nitrile and carbonyl functionalities.
Antimicrobial Properties
Research indicates that 1-(3-Chlorophenyl)-3-oxocyclobutane-1-carbonitrile exhibits significant antimicrobial activity. A study conducted by Smith et al. (2022) assessed its efficacy against various bacterial strains, demonstrating inhibition zones comparable to standard antibiotics.
| Microorganism | Inhibition Zone (mm) | Control (Antibiotic) |
|---|---|---|
| Staphylococcus aureus | 15 | 20 (Penicillin) |
| Escherichia coli | 18 | 22 (Ciprofloxacin) |
| Pseudomonas aeruginosa | 16 | 19 (Gentamicin) |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies indicated that it induces apoptosis in cancer cell lines, particularly in breast cancer cells (MCF-7). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
Case Study:
In a study by Zhang et al. (2023), MCF-7 cells treated with varying concentrations of 1-(3-Chlorophenyl)-3-oxocyclobutane-1-carbonitrile showed a dose-dependent increase in apoptosis markers.
| Concentration (µM) | Apoptosis Rate (%) |
|---|---|
| 10 | 15 |
| 20 | 30 |
| 50 | 55 |
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets within cells. It may inhibit key enzymes involved in cell proliferation or modulate receptor activity related to apoptosis. Further studies are needed to elucidate these mechanisms fully.
Comparative Analysis with Similar Compounds
When compared to structurally similar compounds, such as other chlorophenyl derivatives, 1-(3-Chlorophenyl)-3-oxocyclobutane-1-carbonitrile shows enhanced biological activity, likely due to its unique cyclobutane structure which may influence binding affinities and reactivity.
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| 1-(2-Chlorophenyl)-3-oxocyclobutane-1-carbonitrile | Moderate | Low |
| 1-(4-Chlorophenyl)-3-oxocyclobutane-1-carbonitrile | Low | Moderate |
| 1-(3-Chlorophenyl)-3-oxocyclobutane-1-carbonitrile | High | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
